(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
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Overview
Description
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a trideuterioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. detailed industrial production methods are not explicitly documented .
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the trideuterioacetyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the trideuterioacetyl group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those requiring specific stereochemistry.
Biology
In biological research, the compound’s multiple hydroxyl groups make it a potential candidate for studying interactions with enzymes and other biomolecules.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism by which (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid exerts its effects is not well-understood. its multiple hydroxyl groups and stereochemistry suggest that it could interact with various molecular targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane derivatives with multiple hydroxyl groups and amino functionalities. Examples include:
- (2S,4S,5R,6R)-2,4-dihydroxy-5-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trifluoroacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Uniqueness
The presence of the trideuterioacetyl group in (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid makes it unique compared to other similar compounds. This deuterium labeling can be useful in studies involving isotopic labeling and tracing .
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3,4+1 |
InChI Key |
SQVRNKJHWKZAKO-NRWTUWCGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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